molecular formula C18H16N2O2 B2963732 N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide CAS No. 941252-09-1

N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide

Cat. No.: B2963732
CAS No.: 941252-09-1
M. Wt: 292.338
InChI Key: HXSKJLBDGZRFCR-UHFFFAOYSA-N
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Description

“N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide” is a compound that belongs to the class of 4-Quinolone-3-Carboxamides . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which includes “this compound”, can be achieved through a simpler, scalable, and efficient methodology . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .


Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has led to the development of specific synthetic methodologies for the production of quinolone antibiotics .

Scientific Research Applications

Radioligand Development for Imaging

Research has focused on the development of novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including N-[methyl-11C]-labeled derivatives, have shown high specific binding to PBR in various organs, suggesting their utility for PBR imaging in vivo with PET (Matarrese et al., 2001).

Synthesis and Catalysis

Studies have also delved into the synthesis of rigid P-chiral phosphine ligands with quinoxaline groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have demonstrated excellent enantioselectivities and high catalytic activities, proving useful in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Biological Evaluation

Several studies have focused on the cytotoxic activity of mono- and dimeric N-methylquindoline carboxamides. These compounds have been evaluated in cell culture, showing that certain structural modifications can significantly increase their cytotoxic potency. This research has implications for developing new anticancer agents (Chen et al., 2002).

Neuroprotection and Sensing

Quinoxaline derivatives have been investigated for their neuroprotective properties against cerebral ischemia and their application in fluorescent anion sensing in water. For example, NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, has shown protection against global ischemia, highlighting its potential as a neuroprotectant (Sheardown et al., 1990). Additionally, bisquinolinium pyridine-2,6-dicarboxamide receptors have exhibited efficient fluorescence quenching by various anions, suggesting their use in sensing applications (Dorazco‐González et al., 2014).

Future Directions

The future directions for “N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide” could involve exploring its therapeutic potential . The adopted methodology for its synthesis may also be adaptable for the derivatization of other less reactive carboxylate species .

Properties

IUPAC Name

N-benzyl-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-9-17(21)15-10-14(7-8-16(15)20-12)18(22)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSKJLBDGZRFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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